Aluminium carbonate,basic

Descripción general

Descripción

Aluminium carbonate, basic, is a compound with the chemical formula Al₂(CO₃)₃. It is a carbonate of aluminium and appears as a white powder. This compound is not well-characterized and is known to be unstable under normal conditions. It is primarily used in scientific research and has limited industrial applications due to its instability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aluminium carbonate, basic, can be synthesized by reacting aluminium sulfate with sodium bicarbonate. The reaction produces carbon dioxide and aluminium hydroxide, which stabilizes the formation of a foam. This reaction was historically used in early fire extinguishers .

Industrial Production Methods: Industrial production of aluminium carbonate, basic, is challenging due to its instability. It can be produced under high pressure of carbon dioxide and low temperatures. For example, it has been synthesized with a carbon dioxide pressure of 24 to 38 GPa .

Types of Reactions:

Decomposition: Aluminium carbonate, basic, decomposes upon heating to form aluminium oxide and carbon dioxide.

Reaction with Acids: It reacts with acids to produce aluminium salts, carbon dioxide, and water.

Reaction with Bases: It can react with strong bases to form aluminium hydroxide and carbonate ions.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Bases: Sodium hydroxide, potassium hydroxide.

Conditions: Reactions typically occur at room temperature or under mild heating.

Major Products:

Decomposition: Aluminium oxide (Al₂O₃) and carbon dioxide (CO₂).

Acid Reaction: Aluminium chloride (AlCl₃) or aluminium sulfate (Al₂(SO₄)₃), carbon dioxide (CO₂), and water (H₂O).

Base Reaction: Aluminium hydroxide (Al(OH)₃) and carbonate ions (CO₃²⁻)

Aplicaciones Científicas De Investigación

Chemical Properties and Preparation

Aluminium carbonate, basic, has the chemical formula and typically appears as a white powder. It is characterized by a melting point of approximately 58 °C and a density of 1.5 g/cm³. The compound is soluble in water but unstable under normal conditions, necessitating specialized storage and handling methods to prevent decomposition into aluminium oxide and carbon dioxide .

Preparation Methods:

- Synthetic Routes: Aluminium carbonate can be synthesized by reacting aluminium sulfate with sodium bicarbonate. This reaction produces carbon dioxide and aluminium hydroxide, which stabilizes the formation of the compound.

- Industrial Production: Due to its instability, industrial production often requires high pressures of carbon dioxide and low temperatures. For instance, synthesis can occur at carbon dioxide pressures between 24 to 38 GPa.

Biological Applications

Aluminium carbonate, basic, is primarily recognized for its role as a phosphate binder in biological systems. It interacts with phosphate ions in the gastrointestinal tract to form insoluble aluminium phosphate, which is excreted from the body. This property is particularly beneficial in managing conditions like hyperphosphatemia in animals .

Veterinary Medicine

In veterinary medicine, aluminium carbonate is used to prevent the absorption of dietary phosphates in pets, especially cats and dogs. It serves as an effective treatment for conditions related to high phosphate levels .

Pharmaceutical Applications

The compound is utilized as an antacid for treating stomach inflammation and ulcerations. Its ability to neutralize stomach acid makes it valuable in formulations aimed at alleviating gastrointestinal discomfort .

Industrial Uses

Historically, aluminium carbonate was employed in fire extinguishers due to its capacity to produce carbon dioxide and foam when decomposed. This application highlights its utility in safety equipment .

Case Studies

Case Study 1: Phosphate Binding in Veterinary Medicine

A study conducted on the efficacy of aluminium carbonate as a phosphate binder demonstrated significant reductions in serum phosphate levels among treated animals compared to controls. This research underscores the compound's role in managing dietary phosphate absorption effectively.

Case Study 2: Antacid Formulations

Clinical trials evaluating various formulations containing aluminium carbonate have shown positive outcomes in patients suffering from gastric ulcers and acid reflux. The results indicate that these formulations reduce symptoms effectively while maintaining safety profiles.

Mecanismo De Acción

The mechanism of action of aluminium carbonate, basic, involves its ability to bind phosphate ions. In biological systems, it acts as a phosphate binder, preventing the absorption of dietary phosphate. This is particularly useful in veterinary medicine for managing hyperphosphatemia in animals. The compound reacts with phosphate ions to form insoluble aluminium phosphate, which is then excreted from the body .

Comparación Con Compuestos Similares

Aluminium Hydroxide (Al(OH)₃): Used as an antacid and phosphate binder.

Aluminium Oxide (Al₂O₃): Used in various industrial applications, including as an abrasive and in the production of aluminium metal.

Sodium Aluminium Carbonate (NaAlCO₃(OH)₂):

Uniqueness: Aluminium carbonate, basic, is unique due to its instability and limited practical applications. Unlike aluminium hydroxide and aluminium oxide, which are widely used in various industries, aluminium carbonate, basic, is primarily of interest in scientific research due to its challenging synthesis and handling requirements .

Actividad Biológica

Aluminium carbonate, basic (chemical formula: Al₂(CO₃)₃), is a compound that has garnered attention for its biological activity, particularly in the context of its role as a phosphate binder. This article delves into its biological mechanisms, applications, and relevant research findings.

Aluminium carbonate, basic acts primarily as a phosphate binder in biological systems. It interacts with phosphate ions in the gastrointestinal tract to form insoluble aluminium phosphate, which is subsequently excreted from the body. This property is particularly beneficial in managing conditions such as hyperphosphatemia , where excess phosphate can lead to complications like kidney disease and bone disorders .

Applications in Medicine

- Phosphate Binding :

- Antacid Properties :

- Research Applications :

Stability and Preparation

Aluminium carbonate, basic is known for its instability; it readily decomposes into aluminium oxide and carbon dioxide when subjected to heat or moisture. This characteristic presents challenges in both storage and study . The compound can be synthesized through reactions involving aluminium sulfate and sodium bicarbonate under controlled conditions, often requiring high pressures of carbon dioxide .

Case Studies and Research Findings

Several studies have explored the interactions of aluminium carbonate with biological molecules:

- Phosphate Binding Efficacy : A study demonstrated that aluminium carbonate effectively binds dietary phosphates, reducing their absorption in animal models. This was particularly noted in cases where animals were predisposed to high phosphate levels due to renal impairment .

- Toxicological Assessments : Research indicates that while aluminium compounds can pose toxicity risks in humans, veterinary applications have shown minimal adverse effects when administered at appropriate dosages to pets .

- Bioinorganic Chemistry : Investigations into the bioinorganic chemistry of aluminium suggest that it can interact with biomolecules such as amino acids and proteins, potentially altering their structure and function. This interaction raises concerns about long-term exposure to aluminium compounds .

Comparative Biological Activity Table

| Property/Activity | Aluminium Carbonate, Basic | Other Aluminium Compounds |

|---|---|---|

| Phosphate Binding | Yes | Varies (e.g., Aluminium Hydroxide) |

| Antacid Activity | Yes | Yes (e.g., Aluminium Hydroxide) |

| Toxicity Risk | Low (in veterinary use) | Moderate to High (in humans) |

| Stability | Unstable | Varies (e.g., Aluminium Oxide is stable) |

| Common Uses | Veterinary medicine, antacid | Antacids, food additives |

Propiedades

IUPAC Name |

aluminum;hydrogen carbonate;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Al/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIVSRGEPDCSNW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

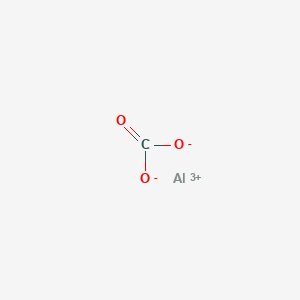

C(=O)(O)[O-].C(=O)([O-])[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HAlO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339-92-0 | |

| Record name | Carbonic acid, aluminum salt, basic | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, aluminum salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.